molecular formula C8H8Br2O B6296485 2-Bromo-3-methoxybenzyl bromide CAS No. 128828-86-4

2-Bromo-3-methoxybenzyl bromide

Cat. No. B6296485
M. Wt: 279.96 g/mol
InChI Key: IPTDXRBBORUXGS-UHFFFAOYSA-N
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Patent
US05536745

Procedure details

2-Bromo-3-methylanisole (2.02 g, 1.00 mmol) and N-bromosuccinimide in carbon tetrachloride (25 ml) were heated to reflux over a 150 W light bulb for 2 h. The solution was cooled to 5° C., filtered and evaporated to drynes under reduced pressure. Purification by flash chromatography using hexane/dichloromethane (8:1) as eluent gave the title compound (162 g, 58%) as a white low melting point solid; δH (CDCl3) 3.90 (3H, s, OCH3), 4.64 (2H, s, CH2Br), 6.85 (1H, dd, J 8.2 and 1.3 Hz, 6-H), 7.08 (1H, dd, J 7.5 and 1.3 Hz, 4-H9, 7.23-7.30 (1H, m, 5-H): δC (CDCl3) 33.7 (CH2Br), 56.4 (OCH3), 111.8, 114.1 (C-2), 123.1, 128.3, 138.6 (C-1), 156.4 (C-3): m/z 282 (M+, 12%), 280 (M+, 13%). 199 (100%): (Found: M+, 277.8947. C8H8OBr2 requires M, 277.8942).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([O:9][CH3:10])=[CH:4][CH:5]=[CH:6][C:7]=1[CH2:8][Br:11]

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a 150 W light bulb for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to drynes under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(CBr)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 162 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.